molecular formula C24H24N2O6 B299944 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide

3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide

Cat. No. B299944
M. Wt: 436.5 g/mol
InChI Key: RCCQLDRURFMGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide, also known as TACB, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. TACB belongs to the family of benzamides and has a molecular weight of 418.48 g/mol.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide has also been found to disrupt the microtubule network in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tubulin and topoisomerase II. 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide has also been found to disrupt the microtubule network in cancer cells, leading to cell death. In addition, 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide in lab experiments is that it has been extensively studied and has been found to be effective in inhibiting the growth of cancer cells. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide. One area of interest is to further investigate the mechanism of action of 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide. This could lead to the development of more effective cancer treatments. Another area of research is to explore the use of 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide in combination with other anticancer agents. This could lead to synergistic effects and improved cancer treatment outcomes. Finally, there is a need to investigate the pharmacokinetics and toxicity of 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide in vivo, which could help to determine its potential use in clinical settings.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-((2-methoxyanilino)carbonyl)phenylamine to form 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide.

Scientific Research Applications

3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-[(2-methoxyphenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C24H24N2O6/c1-29-19-12-8-7-11-18(19)26-24(28)16-9-5-6-10-17(16)25-23(27)15-13-20(30-2)22(32-4)21(14-15)31-3/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

RCCQLDRURFMGGI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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